molecular formula C14H13BrN2O2 B2393578 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide CAS No. 1522495-64-2

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Cat. No.: B2393578
CAS No.: 1522495-64-2
M. Wt: 321.174
InChI Key: QPFGFUNDNVKGEI-UHFFFAOYSA-N
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Description

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with amino, bromo, and hydroxy groups, which contribute to its distinctive properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and HIV-protease . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their function and altering cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-methylaniline.

    Formation of Intermediate: The 5-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: H2, Pd/C, NaBH4 (sodium borohydride)

    Substitution: NaOH (sodium hydroxide), ROH (alcohols)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of hydroxyl or alkoxy derivatives

Scientific Research Applications

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(3-methylphenyl)-3-methylbenzamide
  • 4-amino-N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide
  • 4-amino-N-(5-fluoro-2-hydroxyphenyl)-3-methylbenzamide

Uniqueness

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is unique due to the presence of the bromo and hydroxy groups, which confer distinct reactivity and potential biological activity. The bromo group, in particular, enhances its ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGFUNDNVKGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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